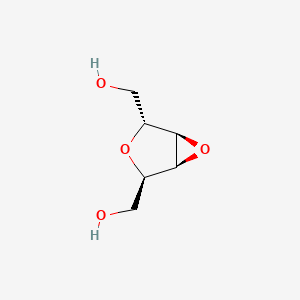
2,5-3,4-Dianhydro-D-altritol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-3,4-Dianhydro-D-altritol is a unique organic compound with the molecular formula C6H10O4. It is a bicyclic ether derived from altritol, a sugar alcohol. This compound is known for its distinct structure, which includes two anhydro bridges, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-3,4-Dianhydro-D-altritol typically involves the dehydration of altritol. One common method includes the use of strong acids like sulfuric acid to facilitate the removal of water molecules, forming the anhydro bridges . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar dehydration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-3,4-Dianhydro-D-altritol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the hydroxyl groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.
Substitution: Various nucleophiles like halides, under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted altritol derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-3,4-Dianhydro-D-altritol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of 2,5-3,4-Dianhydro-D-altritol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2,5-Anhydro-D-mannitol: Another bicyclic ether with similar structural features.
2,5-Anhydro-D-glucitol: Shares the anhydro bridge structure but differs in the arrangement of hydroxyl groups.
Uniqueness: 2,5-3,4-Dianhydro-D-altritol is unique due to its specific arrangement of anhydro bridges and hydroxyl groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
84518-62-7 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
[(1R,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |
InChI |
InChI=1S/C6H10O4/c7-1-3-5-6(10-5)4(2-8)9-3/h3-8H,1-2H2/t3-,4-,5-,6+/m1/s1 |
InChI-Schlüssel |
YCRYRWDWBHKSKR-KAZBKCHUSA-N |
SMILES |
C(C1C2C(O2)C(O1)CO)O |
Isomerische SMILES |
C([C@@H]1[C@@H]2[C@@H](O2)[C@H](O1)CO)O |
Kanonische SMILES |
C(C1C2C(O2)C(O1)CO)O |
Synonyme |
2,5-3,4-dianhydro-D-altritol 2,5-3,4-dianhydroaltritol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


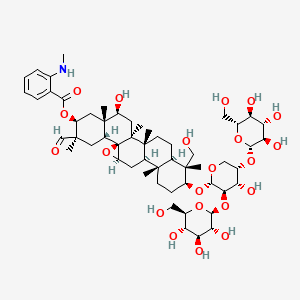
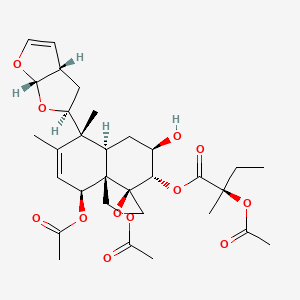
![(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1206213.png)
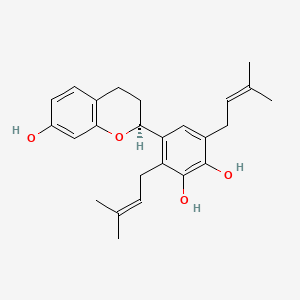
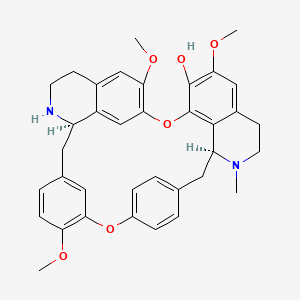
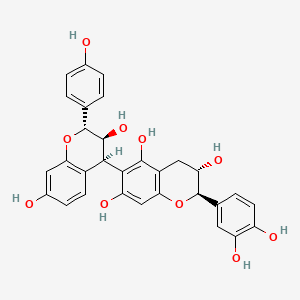
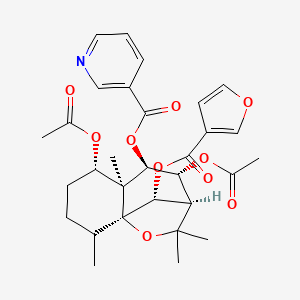
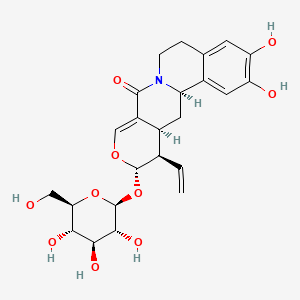
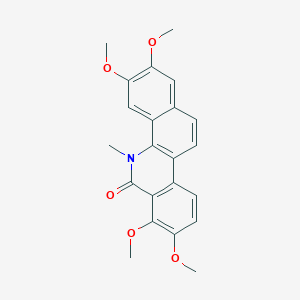
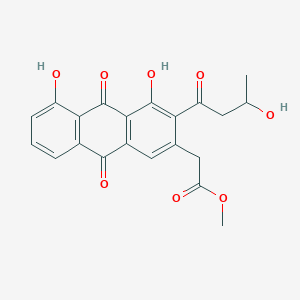
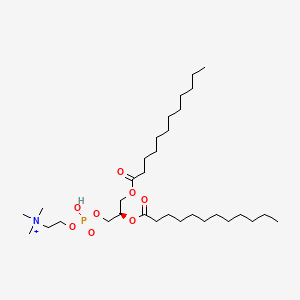
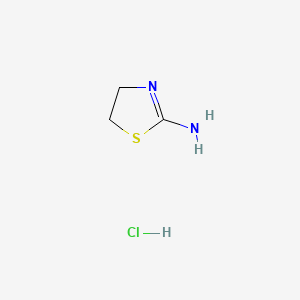
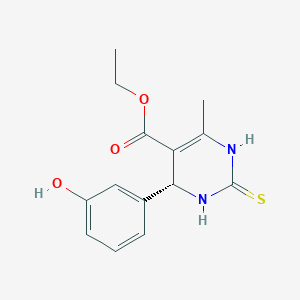
![(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol](/img/structure/B1206234.png)
